molecular formula C10H8O2S B13877227 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde

5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde

Cat. No.: B13877227
M. Wt: 192.24 g/mol
InChI Key: FOPHUJYDTNHJBN-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H8O2S It is a heterocyclic compound containing both furan and thiophene rings, which are aromatic five-membered rings with oxygen and sulfur atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde typically involves the reaction of 5-methylthiophene-2-carbaldehyde with furan-2-carbaldehyde under specific conditions. One common method is the use of a one-pot multi-component reaction, which involves the condensation of the starting materials in the presence of a catalyst and under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation.

Major Products Formed

    Oxidation: 5-(5-Methylthiophen-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(5-Methylthiophen-2-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Similar structure but with two thiophene rings.

    5-(5-Methylfuran-2-yl)furan-2-carbaldehyde: Similar structure but with two furan rings.

    5-(5-Methylthiophen-2-yl)benzaldehyde: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

5-(5-Methylthiophen-2-yl)furan-2-carbaldehyde is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual heterocyclic structure can lead to unique reactivity and interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H8O2S/c1-7-2-5-10(13-7)9-4-3-8(6-11)12-9/h2-6H,1H3

InChI Key

FOPHUJYDTNHJBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(O2)C=O

Origin of Product

United States

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